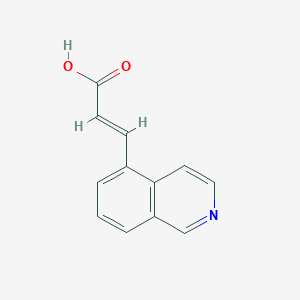

Trans-3-(isoquinolin-5-yl)acrylic acid

説明

Trans-3-(isoquinolin-5-yl)acrylic acid is a chemical compound with the molecular formula C12H9NO2 and a molecular weight of 199.21 g/mol . This compound is characterized by the presence of an isoquinoline ring attached to an acrylic acid moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Trans-3-(isoquinolin-5-yl)acrylic acid typically involves the reaction of isoquinoline derivatives with acrylic acid under specific conditions. One common method includes the use of stoichiometric azobisisobutyronitrile (AIBN) as a radical initiator, along with excess aqueous hypophosphorous acid (H3PO2) and triethylamine (Et3N) under reflux in 1-propanol . This reaction yields the desired product with moderate efficiency.

Industrial Production Methods

化学反応の分析

Heck Coupling and Functionalization

The α,β-unsaturated system in trans-3-(isoquinolin-5-yl)acrylic acid enables participation in transition-metal-catalyzed cross-coupling reactions. For example:

-

Palladium-Catalyzed Alkylation : Analogous to indenoisoquinoline derivatives, the acrylic acid group can undergo Heck coupling with alkenes or acrylates. In a related study, methyl acrylate reacted with an indenoisoquinoline precursor under Heck conditions to form ethylene-linked derivatives (e.g., compound 12 in Scheme 2 of ).

-

Hydrolysis to Carboxylic Acids : Esters of this compound (e.g., methyl or ethyl derivatives) are readily hydrolyzed to regenerate the carboxylic acid functionality under acidic or basic conditions (see conversion of 12 to 13 in ).

Amidation and Acid Chloride Derivatives

The carboxylic acid group undergoes standard derivatization reactions:

-

Amide Formation : Treatment with thionyl chloride converts the acid to its corresponding acid chloride, which reacts with amines to yield amides. For instance, compound 30 was converted to amide 31 via reaction with ammonia (Scheme 5 in ).

-

Bioconjugation Potential : The acid group can form stable conjugates with biomolecules, as demonstrated in studies of similar indoleacrylic acids used in enzyme assays (e.g., interaction with medium-chain fatty acyl-CoA dehydrogenase in ).

Transition-Metal-Catalyzed C–H Activation

The isoquinoline moiety participates in regioselective C–H bond functionalization:

-

Rhodium-Catalyzed Annulation : Under optimized conditions ([Cp*Rh(Cl)₂]₂ catalyst, NaHCO₃ base, TFE solvent), benzamide derivatives undergo annulation to form polycyclic structures (Table 1 in ). While not directly tested on this compound, analogous reactivity is expected at the C8 position of the isoquinoline ring.

-

Solvent and Base Optimization : Polar aprotic solvents like TFE enhance reaction yields (57–74% in ), suggesting compatibility with the acid’s solubility profile.

Electrophilic Aromatic Substitution

The isoquinoline ring directs electrophilic attacks to specific positions:

-

Bromination : N-Bromosuccinimide (NBS) selectively brominates the indenoisoquinoline core at the C3 position (e.g., conversion of 23 to 24 in ). Similar reactivity is anticipated for this compound.

-

Aldehyde Introduction : Friedel-Crafts acylation followed by oxidation (e.g., 36 → 37 in ) could be adapted to install formyl groups on the aromatic system.

Cycloaddition and Conjugate Additions

The α,β-unsaturated acid participates in cycloaddition reactions:

-

Diels-Alder Reactivity : The conjugated diene system in the acrylic acid moiety may act as a dienophile in [4+2] cycloadditions, though specific examples require further experimental validation.

-

Michael Additions : Nucleophiles (e.g., thiols, amines) could add to the β-position of the acrylic acid, as seen in related thienylacrylic acids ( , ).

Decarboxylation and Thermal Stability

Thermal treatment or radical-initiated processes may lead to decarboxylation:

-

Melting Point Considerations : Analogous compounds like 4-bromocinnamic acid decompose at 260–265°C ( ), suggesting that this compound requires controlled heating during reactions to avoid degradation.

Table 1: Optimized Conditions for Rh-Catalyzed Annulation (Adapted from )

| Entry | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 16 | NaHCO₃ | TFE | 24 | 74 |

Table 2: Functionalization Reactions of Related Compounds

| Reaction Type | Example Transformation | Yield (%) | Reference |

|---|---|---|---|

| Heck Coupling | 8 + 10 → 12 | 57 | |

| Hydrolysis | 12 → 13 | 90 | |

| Bromination | 23 → 24 | 85 |

科学的研究の応用

Medicinal Chemistry

Anticancer Properties

Trans-3-(isoquinolin-5-yl)acrylic acid has been studied for its potential anticancer activity. Research indicates that compounds with isoquinoline structures exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. For instance, derivatives of this compound have shown promise in targeting specific pathways involved in cancer progression, making them candidates for further development as therapeutic agents .

Biological Activity

The compound has been evaluated for its biological activity, particularly in relation to its ability to modulate enzyme activity. Studies have demonstrated that this compound can act as an inhibitor of certain kinases, which are crucial in signaling pathways associated with cancer and other diseases . This property highlights its potential use as a lead compound in drug discovery.

Materials Science

Conductive Polymers

Recent advancements have seen the integration of this compound into polymer matrices to enhance electrical conductivity. For example, when combined with multi-walled carbon nanotubes, it forms a conductive polymer membrane that exhibits excellent electrochemical properties. This application is particularly relevant for sensors and energy storage devices .

Polymer Membranes for Sensor Applications

The development of polymer membranes incorporating this compound has been reported for the simultaneous detection of catechol and hydroquinone. These membranes demonstrate selective detection capabilities, making them useful in environmental monitoring and biochemical assays .

Biochemical Tools

Linker in Coordination Chemistry

this compound serves as an organic linker in coordination chemistry, facilitating the formation of complex structures with transition metals. Its bifunctional nature allows it to stabilize metal ions while providing a platform for further functionalization. This application is significant in the synthesis of heterometallic coordination polymers that exhibit luminescent properties .

Summary Table of Applications

作用機序

The mechanism of action of Trans-3-(isoquinolin-5-yl)acrylic acid involves its interaction with molecular targets and pathways associated with isoquinoline derivatives. These interactions can modulate various biological processes, including enzyme activity, receptor binding, and signal transduction pathways. The specific molecular targets and pathways depend on the structural modifications and functional groups present in the compound .

類似化合物との比較

Similar Compounds

Isoquinoline: A parent compound with a similar structure but lacking the acrylic acid moiety.

Quinoline: A structurally related compound with a nitrogen atom in a different position within the ring.

Indole: Another heterocyclic compound with a similar ring structure but different functional groups.

Uniqueness

Trans-3-(isoquinolin-5-yl)acrylic acid is unique due to the presence of both the isoquinoline ring and the acrylic acid moiety, which confer distinct chemical and biological properties.

生物活性

Trans-3-(isoquinolin-5-yl)acrylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, drawing from diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves the condensation of isoquinoline derivatives with acrylic acid. The process can be optimized through various catalytic methods, including rhodium-catalyzed reactions, which enhance the yield and purity of the final product. Detailed procedures can be found in specialized organic chemistry literature, emphasizing the importance of reaction conditions such as temperature and solvent choice for optimal outcomes .

Anticancer Properties

This compound has been studied for its anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and cervical cancer (HeLa) cells. For instance, some derivatives have shown IC50 values in the low micromolar range, indicating potent activity .

Table 1: Cytotoxicity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 | 15 |

| Derivative A | HeLa | 12 |

| Derivative B | MCF7R | 20 |

The mechanism by which this compound exerts its biological effects may involve the modulation of key signaling pathways associated with cell proliferation and apoptosis. It has been suggested that the compound interacts with nuclear receptors, influencing gene expression related to cell cycle regulation and apoptosis induction .

Antimicrobial Activity

In addition to anticancer effects, this compound has shown promising antimicrobial activity. Studies have demonstrated its efficacy against various bacterial strains, highlighting its potential as an efflux pump inhibitor, which can enhance the effectiveness of existing antibiotics .

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Studies and Research Findings

- Case Study on Anticancer Activity : A study evaluated this compound's effect on MCF7 cells, demonstrating a dose-dependent inhibition of cell growth. The compound induced apoptosis through mitochondrial pathway activation, as evidenced by increased cytochrome c release and caspase activation .

- Antimicrobial Assessment : Another research effort focused on the antimicrobial properties of this compound against multidrug-resistant bacterial strains. Results indicated that it significantly reduced bacterial viability at concentrations lower than those required for conventional antibiotics .

特性

IUPAC Name |

(E)-3-isoquinolin-5-ylprop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-12(15)5-4-9-2-1-3-10-8-13-7-6-11(9)10/h1-8H,(H,14,15)/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTRLMZADZIVBNC-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=CN=C2)C(=C1)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。